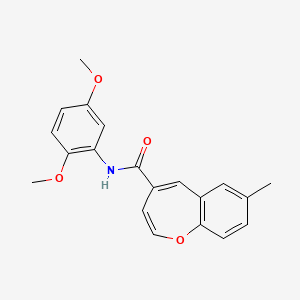

N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide

Description

N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with a dimethoxyphenyl group and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-4-6-18-15(10-13)11-14(8-9-25-18)20(22)21-17-12-16(23-2)5-7-19(17)24-3/h4-12H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAHOBCTUYUAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde and 7-methyl-1-benzoxepine.

Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the benzoxepine ring.

Carboxamide Formation: Finally, the benzoxepine intermediate is reacted with a carboxylic acid derivative to form the carboxamide group, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl group but different overall structure and pharmacological effects.

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar dimethoxyphenyl group but different substitution pattern and biological activity.

2,5-dimethoxyfentanyl: A fentanyl analogue with similar dimethoxy substitution but different core structure and pharmacological properties.

The uniqueness of this compound lies in its specific benzoxepine ring structure and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound classified under the benzoxepine family. This compound has gained attention for its potential biological activities and therapeutic applications. Its unique structure includes a benzoxepine ring, a dimethoxyphenyl group, and a carboxamide moiety, which may contribute to its diverse biological effects.

The synthesis of this compound typically involves several steps:

- Preparation of 2,5-dimethoxybenzaldehyde and 7-methyl-1-benzoxepine .

- Formation of Intermediate : A condensation reaction occurs between the aldehyde and an amine to form a Schiff base.

- Cyclization : The Schiff base undergoes cyclization under acidic or basic conditions to yield the benzoxepine structure.

- Carboxamide Formation : The final step involves reacting the benzoxepine intermediate with a carboxylic acid derivative to introduce the carboxamide group.

This multi-step synthesis allows for the optimization of reaction conditions to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate receptor activity or enzymatic functions, influencing various cellular processes. Current research suggests potential applications in:

- Anti-inflammatory effects : The compound's structure may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Neuroprotective properties : Preliminary studies indicate that it could protect neuronal cells from damage, possibly through antioxidant mechanisms.

Research Findings

Recent studies have focused on evaluating the compound's biological effects through various in vitro and in vivo models. Key findings include:

- Inhibition of Enzymatic Activity : The compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. IC50 values reported range from 5.80 µM to 40.80 µM for AChE inhibition .

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound effectively reduces TNF-alpha levels in macrophage cell lines .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress.

- Anti-inflammatory Effects in Human Cells : Cultured human macrophages exposed to inflammatory stimuli showed a significant decrease in inflammatory cytokines when treated with this compound.

Data Table: Biological Activities Summary

| Biological Activity | Observed Effect | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase Inhibition | Neuroprotective | 5.80 - 40.80 |

| TNF-alpha Inhibition | Anti-inflammatory | Not specified |

| Neuronal Cell Protection | Neuroprotection | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.